1-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034238-70-3) is a synthetic heterocyclic small molecule (molecular formula C₁₁H₁₀N₆O, MW 242.24 g/mol) that belongs to the broader class of 1,2,3-triazole-4-carboxamides. Compounds in this class have been explored as inhibitors of diverse biological targets including the pregnane X receptor (PXR) , c-Met kinase , bacterial SOS response regulators , and as anticancer agents through DNA intercalation.
Molecular FormulaC11H10N6O
Molecular Weight242.242
CAS No.2034238-70-3
Cat. No.B2879508
⚠ Attention: For research use only. Not for human or veterinary use.
1-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide: Procurement-Relevant Structural and Class Characteristics
1-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034238-70-3) is a synthetic heterocyclic small molecule (molecular formula C₁₁H₁₀N₆O, MW 242.24 g/mol) [1] that belongs to the broader class of 1,2,3-triazole-4-carboxamides. Compounds in this class have been explored as inhibitors of diverse biological targets including the pregnane X receptor (PXR) [2], c-Met kinase [3], bacterial SOS response regulators [4], and as anticancer agents through DNA intercalation [5]. The molecule features a 1-methyl-1H-1,2,3-triazole-4-carboxamide moiety linked at the carboxamide nitrogen to the 5-position of a pyrazolo[1,5-a]pyridine bicyclic core [1]. This specific fusion of the triazole-carboxamide pharmacophore with a pyrazolo[1,5-a]pyridine scaffold is structurally distinct from more commonly studied analogs that employ quinoline, pyrimidine, benzofuran, or simple phenyl linkers [2][3], and may confer altered target engagement profiles, physicochemical properties, and intellectual property positioning relevant to research procurement decisions.
[1] PubChem. 1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed via CAS 2034238-70-3). View Source
[2] Journal of Medicinal Chemistry, 2022, 65(24), 16829–16859. Design and Optimization of 1H‑1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. DOI: 10.1021/acs.jmedchem.2c01570. View Source
[3] European Journal of Medicinal Chemistry, 2016, 123, 431–446. Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors. DOI: 10.1016/j.ejmech.2016.07.045. View Source
[4] Journal of Medicinal Chemistry, 2018, 61(23), 10734–10752. Advancement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold to disarm the bacterial SOS response. DOI: 10.1021/acs.jmedchem.8b01386. View Source
[5] Journal of Molecular Structure, 2024, 1321, 140262. Novel hybrid benzoisothiazole-1,2,3-triazole-4-carboxamides with sub-micromolar toxicity towards human breast carcinoma cells and high affinity to DNA. DOI: 10.1016/j.molstruc.2024.140262. View Source
Why In-Class 1,2,3-Triazole-4-carboxamide Analogs Cannot Substitute for 1-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide in Precision Research
Within the 1,2,3-triazole-4-carboxamide chemical class, even subtle alterations to the heterocyclic appendage at the carboxamide nitrogen can produce drastic shifts in target selectivity, potency, and polypharmacology profiles. Published structure–activity relationship (SAR) data demonstrate that within a single congeneric series, PXR binding IC₅₀ values can vary from low nanomolar to >10 µM solely based on the choice of aryl/heteroaryl substituent at the carboxamide position [1]. Likewise, in c-Met kinase inhibitor series bearing the 1,2,3-triazole-4-carboxamide moiety, IC₅₀ values span from 1.04 nM to >1,000 nM depending on the attached scaffold [2]. The pyrazolo[1,5-a]pyridine core present in CAS 2034238-70-3 [3] is structurally distinct from the quinoline, benzofuran, thiophene, and phenyl linkers employed in published active analogs, and literature on pyrazolo[1,5-a]pyridine-containing compounds confirms that this bicyclic system can independently drive binding to kinase targets (e.g., PI3K isoforms with IC₅₀ values from 0.9 nM to micromolar) [4] and modulate functional selectivity at GPCRs (e.g., biased agonism at dopamine D₂ receptors) [5]. The combinatorial fusion of these two pharmacophoric elements—the 1,2,3-triazole-4-carboxamide and the pyrazolo[1,5-a]pyridine—creates a chimeric scaffold whose biological fingerprint cannot be predicted by extrapolation from either fragment alone or from analogs bearing different heterocyclic linkers. Unqualified substitution therefore risks both loss of desired activity and introduction of confounding off-target effects.
[1] Journal of Medicinal Chemistry, 2022, 65(24), 16829–16859. Design and Optimization of 1H‑1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. DOI: 10.1021/acs.jmedchem.2c01570. View Source
[2] European Journal of Medicinal Chemistry, 2014, 87, 745–758. Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. DOI: 10.1016/j.ejmech.2014.09.085. View Source
[3] PubChem. 1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed via CAS 2034238-70-3). View Source
[5] Journal of Medicinal Chemistry, 2017, 60(7), 2844–2857. Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. DOI: 10.1021/acs.jmedchem.6b01839. View Source
Quantitative Differentiation Evidence for 1-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034238-70-3) Versus Closest Analogs
Evidence-Grounded Application Scenarios for 1-Methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide in Scientific Procurement
Probe Development for Novel Target Deconvolution Requiring a Pyrazolo[1,5-a]pyridine-Triazole Chimeric Scaffold
Laboratories engaged in chemical biology target identification campaigns may procure CAS 2034238-70-3 as a starting scaffold for structure–activity relationship (SAR) exploration when the goal is to develop a probe molecule that simultaneously engages two distinct binding epitopes—the 1,2,3-triazole-4-carboxamide pharmacophore and the pyrazolo[1,5-a]pyridine bicyclic system. Published precedents demonstrate that the pyrazolo[1,5-a]pyridine core has been successfully exploited for developing potent kinase inhibitors (PI3K isoform-selective inhibitors with IC₅₀ values down to 0.9 nM [1]) and biased GPCR ligands [2], while 1,2,3-triazole-4-carboxamides have yielded low-nanomolar PXR antagonists [3]. The chimeric nature of this compound makes it suitable for affinity-based proteomics or photoaffinity labeling studies where the fused scaffold may confer a unique target engagement fingerprint not achievable with simpler analogs. Procurement is warranted only when the research question explicitly requires the pyrazolo[1,5-a]pyridin-5-yl linkage; otherwise, structurally simpler and better-characterized triazole-carboxamide analogs should be prioritized.
Intellectual Property Circumvention and Freedom-to-Operate Scaffold Hopping
Medicinal chemistry programs targeting kinase, nuclear receptor, or antibacterial pathways where existing 1,2,3-triazole-4-carboxamide leads (e.g., quinoline-linked c-Met inhibitors claiming IC₅₀ values of 1.04–2.27 nM [4], or phenyl-linked PXR modulators [3]) are encumbered by composition-of-matter patent claims may benefit from scaffold hopping to the pyrazolo[1,5-a]pyridine-linked variant represented by CAS 2034238-70-3. The pyrazolo[1,5-a]pyridine ring system has been extensively patented as a core scaffold in kinase inhibitor programs [5][6]; however, the specific combination with a 1-methyl-1H-1,2,3-triazole-4-carboxamide at the 5-position represents a under-explored chemotype in the open literature as of early 2026. Procurement for IP landscaping, freedom-to-operate analysis, or as a comparative negative control in patent circumvention strategies is the most defensible rationale given the current absence of published biological activity data for this specific compound.
Physicochemical Property Benchmarking and In Vitro ADME Screening Panels
Contract research organizations and pharmaceutical discovery teams conducting systematic physicochemical profiling of heterocyclic fragment libraries may include CAS 2034238-70-3 in panel screens to benchmark properties such as aqueous solubility, logD, microsomal stability, and permeability against established pyrazolo[1,5-a]pyridine reference compounds (e.g., LDN-211904, a known EphB3 inhibitor with IC₅₀ of 79 nM and documented mouse liver microsomal stability ) and against 1,2,3-triazole-4-carboxamide reference compounds. Published data indicate that pyrazolo[1,5-a]pyridine derivatives can achieve favorable drug-like properties ; the addition of the triazole-carboxamide moiety may modulate these properties in predictable ways that can only be established through head-to-head experimental comparison. Procurement is recommended when the goal is to generate proprietary comparative ADME data that differentiate this scaffold from commercially available analogs.
[2] Journal of Medicinal Chemistry, 2017, 60(7), 2844–2857. Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure. DOI: 10.1021/acs.jmedchem.6b01839. View Source
[3] Journal of Medicinal Chemistry, 2022, 65(24), 16829–16859. Design and Optimization of 1H‑1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. DOI: 10.1021/acs.jmedchem.2c01570. View Source
[4] European Journal of Medicinal Chemistry, 2016, 123, 431–446. Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors. DOI: 10.1016/j.ejmech.2016.07.045. View Source
[5] US Patent Application US20080070912. Substituted pyrazolo[1,5-a]pyridine compounds and their methods of use. Filed 2006. View Source